molecular formula C7H9Cl3O B173153 1,1,7-Trichloro-1-hepten-3-one CAS No. 158355-41-0

1,1,7-Trichloro-1-hepten-3-one

Cat. No. B173153
CAS RN: 158355-41-0
M. Wt: 215.5 g/mol
InChI Key: YTMNPJGKBMARFZ-UHFFFAOYSA-N
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Description

1,1,7-Trichloro-1-hepten-3-one is a chemical compound with the molecular formula C7H9Cl3O . It has an average mass of 215.505 Da and a monoisotopic mass of 213.971893 Da .


Synthesis Analysis

The synthesis of 1,1,7-Trichloro-1-hepten-3-one involves the addition of 5-Chlorovaleroyl chloride to aluminium chloride in methylene chloride at room temperature . After stirring for 1 hour, 1,1-dichloroethylene is added . The mixture is then cooled under ice, and water is added dropwise . The solid material is filtered on Celite, and the filtrate is washed with water . The organic phase is dried and concentrated, and the residue is distilled in a rotary evaporator to yield 1,1,7-Trichloro-1-hepten-3-one .


Molecular Structure Analysis

The molecular structure of 1,1,7-Trichloro-1-hepten-3-one consists of seven carbon atoms, nine hydrogen atoms, three chlorine atoms, and one oxygen atom . The structure can be viewed in 3D .


Physical And Chemical Properties Analysis

1,1,7-Trichloro-1-hepten-3-one has a predicted density of 1.276±0.06 g/cm3 and a predicted boiling point of 268.2±40.0 °C .

Scientific Research Applications

Synthesis and Intermediate Use

1,1,7-Trichloro-1-hepten-3-one is significant as an intermediate in the synthesis of various chemicals. For instance, its synthesis through addition and elimination reactions is essential in producing pyrazole herbicides. The high purity and yield of this product showcase its industrial relevance in chemical synthesis (Xie Liu-li, 2013).

Chemical Reactions and Modifications

This compound plays a role in diverse chemical reactions. For example, its interaction with diethylamine can selectively replace the allylic chlorine atom, demonstrating its reactivity and potential for modification in various chemical processes (T. Vasil’eva et al., 1973).

Radical Rearrangements

In studies focusing on radical rearrangements, 1,1,7-Trichloro-1-hepten-3-one shows its potential in forming less stable radicals through unusual migrations of hydrogen atoms. This aspect is crucial in understanding radical behavior in organic chemistry and can inform the synthesis of novel compounds (T. Vasil’eva et al., 1976).

Environmental and Agricultural Research

In environmental and agricultural sciences, derivatives of 1,1,7-Trichloro-1-hepten-3-one are used in developing immunoassays for detecting specific insecticide metabolites. This highlights its utility in environmental monitoring and safety evaluations (J. J. Manclús et al., 1996).

Organometallic Chemistry

This compound's derivatives are also significant in organometallic chemistry, as seen in the synthesis of trichlorostannanes. These compounds, with their unique structural properties, contribute to the field of organometallics, particularly in understanding coordination chemistry and molecular structures (J. Kobayashi et al., 2010).

Atmospheric Chemistry

It also finds relevance in atmospheric chemistry. Derivatives of 1,1,7-Trichloro-1-hepten-3-one, like 6-methyl-5-hepten-2-one, are studied for their reactions with atmospheric radicals. Understanding these reactions is vital for assessing atmospheric processes and pollutant behaviors (Anna M. Smith et al., 1996).

properties

IUPAC Name

1,1,7-trichlorohept-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl3O/c8-4-2-1-3-6(11)5-7(9)10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMNPJGKBMARFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CC(=O)C=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446081
Record name 1,1,7-TRICHLORO-1-HEPTEN-3-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,7-Trichloro-1-hepten-3-one

CAS RN

158355-41-0
Record name 1,1,7-TRICHLORO-1-HEPTEN-3-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g (0.62 mol) 5-Chlorovaleroyl chloride was added dropwise to 78.53 g (0.589 mmol) aluminium chloride in 150 ml methylene chloride at room temperature. After stirring for 1 hour, 45 ml (0.558 mol) 1,1-dichloroethylene in 25 ml methylene chloride was added dropwise. Under ice-cooling 100 ml water was added dropwise and solid material suction filtered on Celite. The filtrate was washed with water and the organic phase dried and concentrated. The residue was distilled in a rotary evaporator.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
78.53 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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